
1-Benzofuran-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2,3-diol, also known as isobavachin, is a natural flavonoid compound found in several plants, including Psoralea corylifolia L. and Sophora japonica L. It has gained significant attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 1-Benzofuran-2,3-diol is not fully understood. However, it is believed to exert its therapeutic effects through several pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-Benzofuran-2,3-diol has several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it can enhance the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzofuran-2,3-diol in lab experiments is its natural origin, which can make it a safer alternative to synthetic compounds. Additionally, it has been shown to have low toxicity and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-Benzofuran-2,3-diol. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Conclusion
In conclusion, 1-Benzofuran-2,3-diol is a natural flavonoid compound with potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. It can be synthesized using several methods and has been the subject of several scientific studies. Although its mechanism of action is not fully understood, it has several biochemical and physiological effects. While there are advantages to using 1-Benzofuran-2,3-diol in lab experiments, there are also limitations. Future research should focus on its potential use in the treatment of inflammatory diseases and cancer, as well as further understanding its mechanism of action and potential side effects.
Méthodes De Synthèse
1-Benzofuran-2,3-diol can be synthesized using several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of the compound from plants that naturally contain it. Chemical synthesis involves the use of chemical reactions to create the compound. One of the most common methods for the chemical synthesis of 1-Benzofuran-2,3-diol is the reaction of 2-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base.
Applications De Recherche Scientifique
1-Benzofuran-2,3-diol has been the subject of several scientific studies due to its potential therapeutic benefits. Studies have shown that it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Additionally, 1-Benzofuran-2,3-diol has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
163463-62-5 |
|---|---|
Nom du produit |
1-Benzofuran-2,3-diol |
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
1-benzofuran-2,3-diol |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |
Clé InChI |
DNDWXJDUTDZBNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Synonymes |
2,3-Benzofurandiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





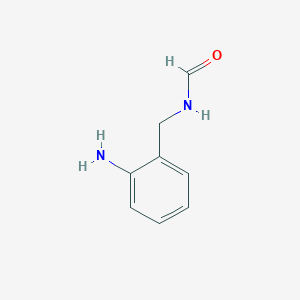
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
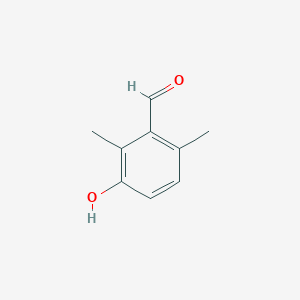
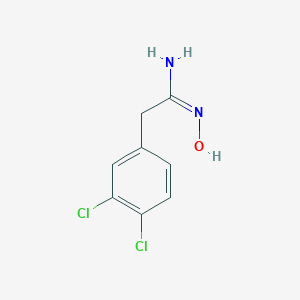



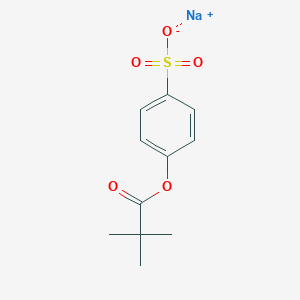
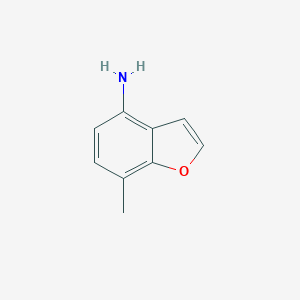
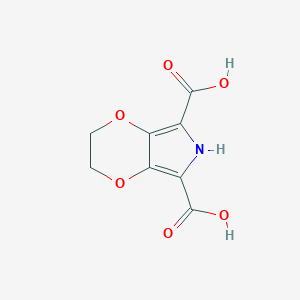
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)